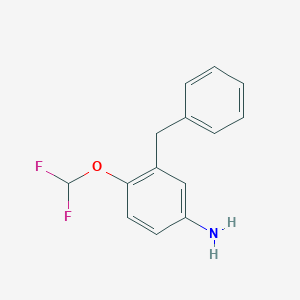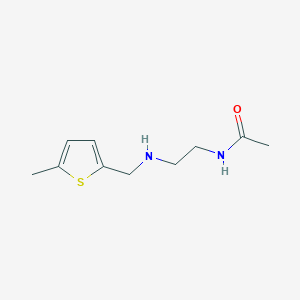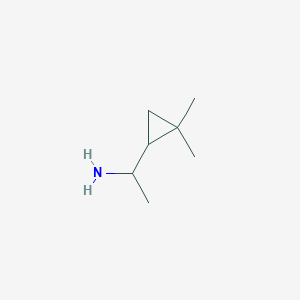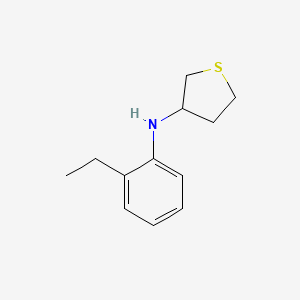
N-(2-ethylphenyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)thiolan-3-amine is an organic compound with the molecular formula C₁₂H₁₇NS It is a member of the thiolane family, characterized by a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)thiolan-3-amine typically involves the reaction of 2-ethylphenylamine with thiolane derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-ethylphenylamine reacts with a thiolane halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran or ether.
Substitution: Alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-(2-ethylphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases where sulfur-containing compounds are known to be effective.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiolane ring can form covalent bonds with biological molecules, potentially altering their function. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)thiolan-3-amine
- N-(2-ethylphenyl)thiolan-2-amine
- N-(2-propylphenyl)thiolan-3-amine
Uniqueness
N-(2-ethylphenyl)thiolan-3-amine is unique due to the specific positioning of the ethyl group on the phenyl ring and the thiolane ring structure. This configuration imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-2-10-5-3-4-6-12(10)13-11-7-8-14-9-11/h3-6,11,13H,2,7-9H2,1H3 |
InChI Key |
KUUYHRFKQFJGEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13255989.png)

![9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione](/img/structure/B13256012.png)
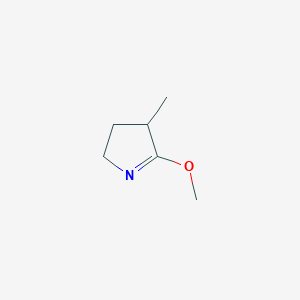
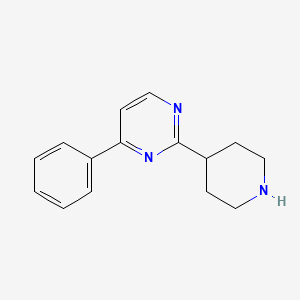

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid](/img/structure/B13256026.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13256041.png)
![6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13256047.png)
